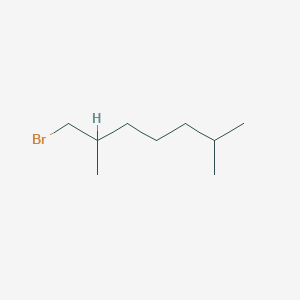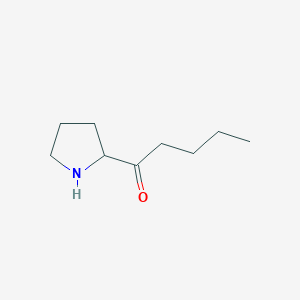
1-(Pyrrolidin-2-YL)pentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-2-YL)pentan-1-one is a synthetic cathinone, a class of compounds known for their stimulant properties. This compound is structurally related to pyrovalerone and has been studied for its potential effects on the central nervous system . It is often used in scientific research to understand its pharmacological and toxicological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(Pyrrolidin-2-YL)pentan-1-one can be synthesized through various methods. One common route involves the reaction of 2-bromo-1-phenylpentan-1-one with pyrrolidine under basic conditions . Another method includes the Grignard reaction between phenylmagnesium halide and 2-(pyrrolidin-1-yl)pentanamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and not widely disclosed in public literature.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Pyrrolidin-2-YL)pentan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, such as 2-oxo-pyrrolidino-valerophenone.
Reduction: Reduction of the β-keto moiety results in the formation of 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: 2-oxo-pyrrolidino-valerophenone
Reduction: 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-ol
Substitution: Products vary based on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-2-YL)pentan-1-one has several applications in scientific research:
Wirkmechanismus
1-(Pyrrolidin-2-YL)pentan-1-one acts primarily as a norepinephrine-dopamine reuptake inhibitor . It inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft and enhanced stimulation of the central nervous system. This mechanism is similar to other synthetic cathinones and contributes to its stimulant effects .
Vergleich Mit ähnlichen Verbindungen
α-Pyrrolidinopentiophenone (α-PVP): Shares a similar structure and mechanism of action.
α-Pyrrolidinoisohexanophenone (α-PiHP): Another synthetic cathinone with similar stimulant properties.
Pyrovalerone: A related compound with similar effects on the central nervous system.
Uniqueness: 1-(Pyrrolidin-2-YL)pentan-1-one is unique in its specific structural configuration, which influences its pharmacological profile and potency. Its distinct structure allows for specific interactions with neurotransmitter transporters, differentiating it from other synthetic cathinones .
Eigenschaften
Molekularformel |
C9H17NO |
|---|---|
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
1-pyrrolidin-2-ylpentan-1-one |
InChI |
InChI=1S/C9H17NO/c1-2-3-6-9(11)8-5-4-7-10-8/h8,10H,2-7H2,1H3 |
InChI-Schlüssel |
NCPHZQGQJXFVEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C1CCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


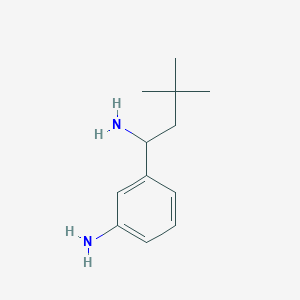
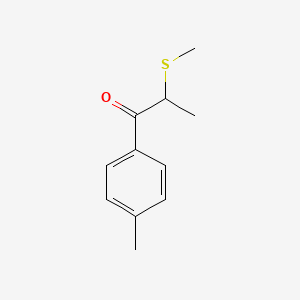
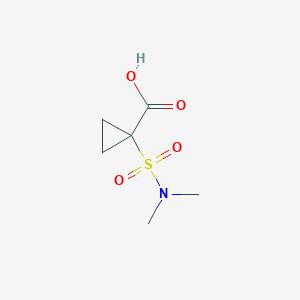
![3-Ethyl-[1,2,4]triazolo[4,3-a]pyridin-6-ol](/img/structure/B13179473.png)

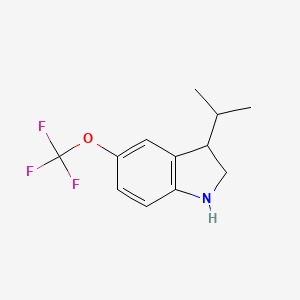
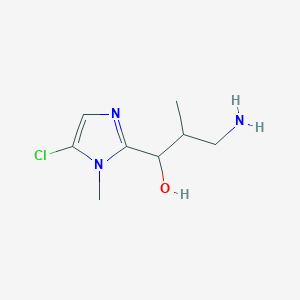
![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)


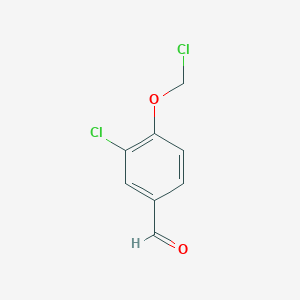

![3-[1-(Aminomethyl)cyclopropyl]azetidin-3-ol](/img/structure/B13179538.png)
